molecular formula C16H16O2 B13625889 2-(2,4,6-Trimethylphenyl)benzoic acid CAS No. 153868-35-0

2-(2,4,6-Trimethylphenyl)benzoic acid

Katalognummer: B13625889
CAS-Nummer: 153868-35-0
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: GAQABVRYHABODI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4,6-Trimethylphenyl)benzoic acid, also known as mesitoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,4,6-trimethylphenyl)benzoic acid typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with carbon dioxide in the presence of a catalyst such as aluminum trichloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by hydrolysis to yield the desired product . The reaction conditions generally include maintaining the system at a specific temperature and pressure for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to optimize yield and purity. The catalyst is often recycled to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,4,6-Trimethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(2,4,6-Trimethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(2,4,6-trimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to reduced cellular damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(2,4,6-Trimethylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

153868-35-0

Molekularformel

C16H16O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-(2,4,6-trimethylphenyl)benzoic acid

InChI

InChI=1S/C16H16O2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3,(H,17,18)

InChI-Schlüssel

GAQABVRYHABODI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.